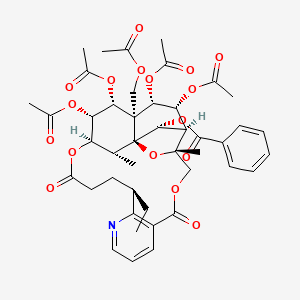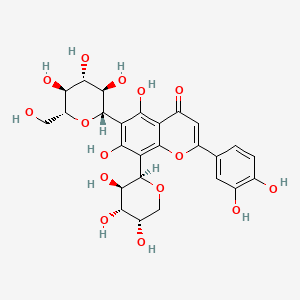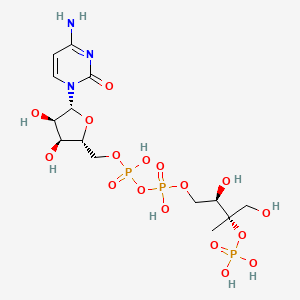
Triflumidate
Übersicht
Beschreibung
Triflumidate is an anti-inflammatory drug . It has a molecular formula of C17H14F3NO5S and a molecular weight of 401.357 .
Molecular Structure Analysis
Triflumidate has a complex molecular structure. The structure includes a benzoylphenyl group, a trifluoromethylsulfonyl group, and a carbamic acid ethyl ester group . The molecule contains a total of 42 bonds, including 28 non-hydrogen bonds, 16 multiple bonds, 6 rotatable bonds, 4 double bonds, and 12 aromatic bonds .Physical And Chemical Properties Analysis
Triflumidate has a density of 1.436±0.06 g/cm3 (Predicted) and a melting point of 131.5-133 °C .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicity
- Impact on Aquatic Ecosystems : Triflumizole, a related compound, has been found to exhibit acute toxicity to freshwater green algae, Chlorella vulgaris, impacting growth, cell morphology, photosynthesis, and inducing oxidative stress, highlighting potential risks to primary producers in aquatic ecosystems (Xi et al., 2019).
- Residue Assessment in Agriculture : A study on triflumizole and its metabolite FM-6-1 in greenhouse strawberries and soil revealed insights into their dissipation behavior, residue distribution, and potential risks, providing guidance for agricultural applications (Yu et al., 2020).
Pharmacological Research
- Obesogenic Properties : Research has identified triflumizole as an obesogen in mice, acting through peroxisome proliferator-activated receptor gamma (PPARγ). This study highlights its potential impact on adipogenesis and weight gain, providing a pathway for further investigation into metabolic disorders (Li et al., 2012).
Agricultural Fungicide Application
- Efficacy against Fungal Pathogens : A baseline sensitivity and efficacy assessment of triflumizole against Botrytis cinerea, a fungal pathogen, was conducted. This provides valuable information on its application as a fungicide in agricultural practices, demonstrating its protective and curative activities (Song et al., 2016).
Advanced Chemical Applications
- Ionic Liquid Development : Development of triflumizole ionic liquids with natural organic acids as anions aimed to improve physicochemical properties and reduce toxicity. This innovative approach could lead to enhanced biological activity against fungal diseases and reduced environmental impact (Tang et al., 2019).
Genetic and Cellular Studies
- Genetic Material Alteration : Trifluralin, a similar agent, was shown to interfere with cellular division, inducing chromosomal and nuclear alterations in Allium cepa, providing insights into its genetic and cellular impacts (Fernandes et al., 2009).
Eigenschaften
IUPAC Name |
ethyl N-(3-benzoylphenyl)-N-(trifluoromethylsulfonyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO5S/c1-2-26-16(23)21(27(24,25)17(18,19)20)14-10-6-9-13(11-14)15(22)12-7-4-3-5-8-12/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULANGSAJTINEBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C1=CC=CC(=C1)C(=O)C2=CC=CC=C2)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178938 | |
| Record name | Triflumidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triflumidate | |
CAS RN |
24243-89-8 | |
| Record name | Triflumidate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024243898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triflumidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIFLUMIDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6G94Z48FK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






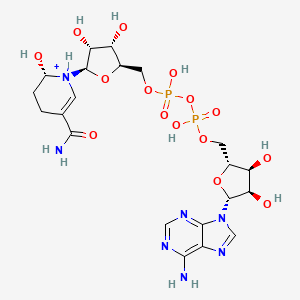

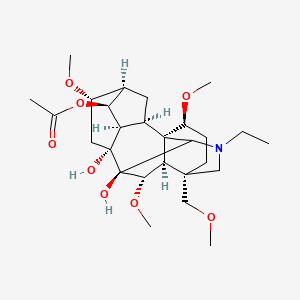

![(1R)-7-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B1220023.png)

